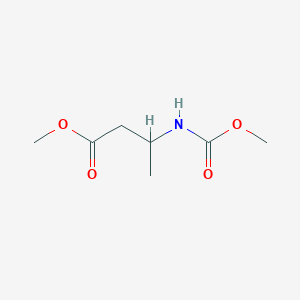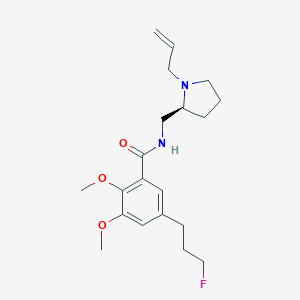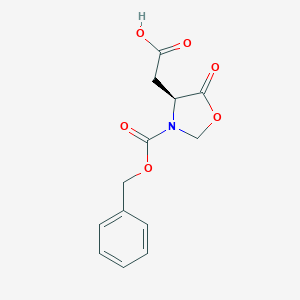
Paniculidine C
Descripción general
Descripción
(R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol, commonly known as R-Indol-3-yl-butanol, is a chiral molecule and the R-enantiomer of a versatile organic compound. This organic compound has been studied for its potential applications in various scientific research fields, such as medicinal chemistry, organic synthesis, and enzymology.
Aplicaciones Científicas De Investigación
- Paniculidine C exhibe una prometedora actividad anticancerígena. Los investigadores han investigado sus efectos sobre las líneas celulares cancerosas, particularmente en la inhibición de la proliferación celular y la inducción de la apoptosis. Estudios mecanísticos sugieren que interfiere con las vías de señalización clave involucradas en la progresión del cáncer .
- Los estudios han explorado el potencial neuroprotector de this compound. Parece mejorar la supervivencia neuronal y proteger contra el daño inducido por el estrés oxidativo. Los investigadores están investigando su papel en enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
- This compound demuestra efectos antiinflamatorios al modular las citoquinas e inhibir los mediadores inflamatorios. Esta propiedad la hace relevante para afecciones como la artritis reumatoide y las enfermedades inflamatorias intestinales .
- This compound exhibe actividad antimicrobiana contra diversos patógenos, incluidas bacterias, hongos y virus. Los investigadores están explorando su potencial como un nuevo agente antimicrobiano o como un complemento a las terapias existentes .
- El compuesto posee fuertes propiedades antioxidantes, eliminando los radicales libres y protegiendo las células del daño oxidativo. Su aplicación potencial se extiende a enfermedades relacionadas con la edad y trastornos relacionados con el estrés oxidativo .
- This compound sirve como un valioso bloque de construcción en la síntesis de productos naturales. Los investigadores han utilizado su estructura única para crear nuevos derivados con actividades biológicas mejoradas. Por ejemplo, se ha empleado en la síntesis de alcaloides y otros compuestos bioactivos .
Propiedades Anticancerígenas
Efectos Neuroprotectores
Actividad Antiinflamatoria
Propiedades Antimicrobianas
Capacidad Antioxidante
Síntesis de Productos Naturales
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the field of indole derivatives are vast. They are a subject of research for new drugs that affect the central nervous system through the serotoninergic mechanism and that show multidirectional pharmacological activity . The development of new methods of synthesis of heterocycles is an active area of research .
Propiedades
IUPAC Name |
(2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(9-15)6-7-11-8-14-13-5-3-2-4-12(11)13/h2-5,8,10,14-15H,6-7,9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDRKMFRRDQIRV-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CNC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



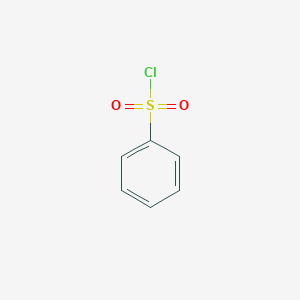

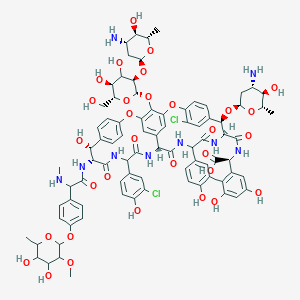

![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)

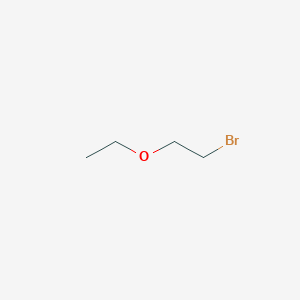
![[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate](/img/structure/B43965.png)
